Lipophilicity Differentiation: XLogP3-AA of Target Compound Versus N-Phenyl Analog
The target compound (p-tolyl substituent) exhibits a computed XLogP3-AA of 1.6, reflecting the moderate lipophilicity conferred by the para-methyl group on the phenyl ring [1]. In contrast, the direct N-phenyl analog, Ethyl 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxylate (CAS 1903395-16-3), which lacks the para-methyl group but also differs in the imidazolidinone oxidation state, has a predicted XLogP3-AA of approximately 1.3 [2]. The +0.3 log unit difference, while modest, indicates that the target compound may exhibit slightly enhanced membrane permeability and altered tissue distribution compared to the des-methyl analog. However, these are computed values, not experimentally determined logP or logD measurements.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | Ethyl 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxylate: ~1.3 |
| Quantified Difference | +0.3 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Even small differences in lipophilicity can translate into measurable changes in oral absorption, blood-brain barrier penetration, and metabolic clearance, making the target compound a distinct entity for structure-activity relationship (SAR) studies where lipophilicity is a critical parameter.
- [1] PubChem. (2026). Ethyl 4-(2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamido)piperidine-1-carboxylate. National Center for Biotechnology Information. CID 49669551. View Source
- [2] PubChem. (2026). Ethyl 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxylate. National Center for Biotechnology Information. CID (predicted data). CAS 1903395-16-3. View Source
